

Mass spectrometry fragmentation pattern of 2-Aminobiphenyl

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Compound of Interest

Compound Name: 2-Aminobiphenyl hydrochloride

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Aminobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobiphenyl is a crucial chemical intermediate and a member of the class of compounds known as aminobiphenyls.^[1] Its structural isomers are of significant analytical interest due to their varying chemical properties and toxicological profiles, making their unambiguous identification essential.^[2] Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of such molecules. Understanding the specific fragmentation patterns of 2-aminobiphenyl under different ionization conditions is paramount for its accurate identification in complex matrices, whether in environmental analysis, metabolite identification, or quality control in chemical synthesis.

This guide provides an in-depth analysis of the mass spectrometric behavior of 2-aminobiphenyl, focusing on the fragmentation mechanisms observed under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) conditions. As a self-validating system, the principles outlined herein are designed to provide researchers with the causal logic behind the observed spectra, enabling confident structural confirmation.

Part 1: Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The molecular weight of 2-aminobiphenyl is 169.22 g/mol .^[3]

The Molecular Ion (M•+)

Upon electron impact, a high-energy electron is ejected from the 2-aminobiphenyl molecule, typically from a region of high electron density such as the lone pair on the nitrogen atom or the π -systems of the aromatic rings.^[4] This process forms the molecular radical cation (M•+) at a mass-to-charge ratio (m/z) of 169.

The M•+ peak for 2-aminobiphenyl is typically prominent, reflecting the relative stability of the biphenyl aromatic system.^[5] Its presence is the first and most critical piece of evidence in identifying the compound.

Primary Fragmentation Mechanisms and Key Ions

The energetically unstable molecular ion undergoes a series of fragmentation reactions to produce smaller, more stable ions.^[6] The key fragmentation pathways for 2-aminobiphenyl are driven by the loss of small radicals and neutral molecules, often involving rearrangements.

- Formation of [M-1]+ Ion (m/z 168): A common fragmentation for aromatic amines is the loss of a hydrogen radical (H•) from the amine group.^[7] This results in the formation of a stable, even-electron ion at m/z 168. This peak is often one of the most abundant in the spectrum. The stability of this ion is enhanced by resonance delocalization across the aromatic system.
- Formation of the Carbazole Cation (m/z 167): The ion at m/z 167 is highly characteristic and often the base peak. It is formed through a cyclization reaction following the initial loss of a hydrogen radical. The [M-1]+ ion (m/z 168) can lose another hydrogen radical, leading to the formation of a highly stable, fully aromatic carbazole cation. This rearrangement is a hallmark of ortho-substituted biphenyls.
- Loss of Hydrogen Cyanide (HCN) (m/z 141): The molecular ion can undergo rearrangement and lose a neutral molecule of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for primary aromatic amines. This pathway leads to the formation of a radical cation at m/z 142, which can then lose a hydrogen radical to form the ion at m/z 141.

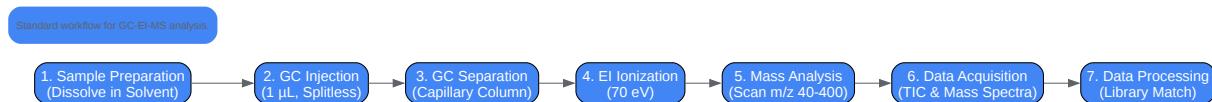
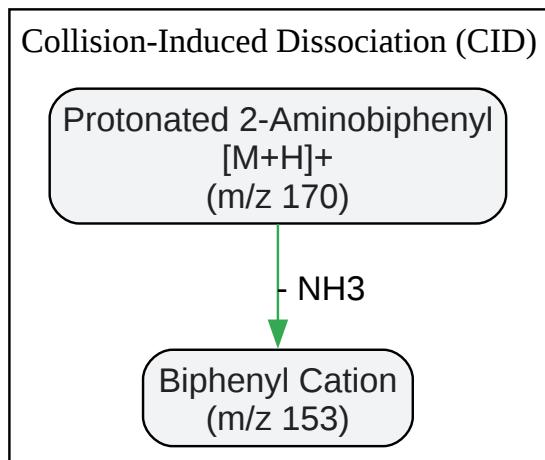
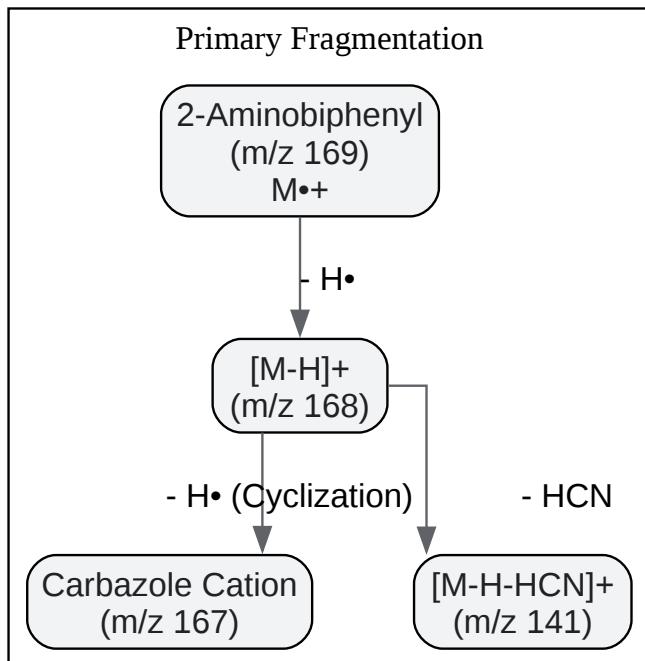
- Formation of the Biphenylene Radical Cation (m/z 152): A less common but mechanistically significant pathway involves the elimination of the entire amino group as a neutral aminyl radical ($\bullet\text{NH}_2$, 16 Da), which is not observed, and a hydrogen radical. A more plausible route is the loss of ammonia (NH_3 , 17 Da) from the molecular ion, though this is more typical in chemical ionization. In EI, the loss of HCN followed by other fragments is more likely. However, ions corresponding to the biphenyl backbone are expected. The loss of a $\text{C}_2\text{H}_2\text{N}$ radical (42 Da) from the molecular ion can lead to an ion at m/z 127, while the loss of HCN (27 Da) leads to m/z 142.

Data Presentation: Key EI-MS Fragments

m/z	Relative Intensity (%)	Proposed Fragment Structure/Forma
169	~80-90%	$[\text{C}_{12}\text{H}_{11}\text{N}]^{\bullet+}$ (Molecular Ion, $\text{M}^{\bullet+}$)
168	~90-100%	$[\text{M}-\text{H}]^+$, Loss of H^{\bullet} from $-\text{NH}_2$
167	100% (Base Peak)	$[\text{M}-2\text{H}]^{\bullet+}$, Formation of carbazole cation
141	~10-20%	$[\text{M}-\text{H}-\text{HCN}]^+$, Loss of HCN from $[\text{M}-\text{H}]^+$
139	~15-25%	Loss of CH_2N or further fragmentation

Note: Relative intensities are approximate and can vary slightly between instruments. Data is synthesized from the NIST Mass Spectrometry Data Center.[\[5\]](#)

Visualization: EI-MS Fragmentation Pathway



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